4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate is a synthetic organic compound characterized by a fused bicyclic core (cyclopenta[c]chromene) with a ketone group at the 4-position and a substituted phenoxyacetate ester at the 7-position.
Properties
Molecular Formula |
C20H15ClO5 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO5/c21-16-6-1-2-7-17(16)24-11-19(22)25-12-8-9-14-13-4-3-5-15(13)20(23)26-18(14)10-12/h1-2,6-10H,3-5,11H2 |
InChI Key |
TZWQUJCHXHHSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Method :
- Reactants : Resorcinol derivatives and cyclopentanone precursors.
- Conditions : Concentrated sulfuric acid or polyphosphoric acid at 80–120°C.
- Mechanism : Acid-catalyzed Friedel-Crafts acylation followed by cyclodehydration.
Example :
Resorcinol reacts with 2-carboxycyclopentanone in H₂SO₄ to form 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene.
Advantages :
Limitations :
- Requires stringent temperature control to avoid side products.
Diels-Alder Cyclization
Method :
- Reactants : Quinone derivatives and dienes.
- Conditions : Reflux in toluene or xylene.
- Mechanism : [4+2] cycloaddition followed by oxidation.
Example :
1,4-Naphthoquinone reacts with 1,3-cyclopentadiene to form the cycloadduct, which is oxidized to the chromenone core.
Advantages :
- Stereochemical control achievable with chiral catalysts.
- Compatible with electron-deficient dienophiles.
Limitations :
Esterification of the 7-Hydroxy Group
The 7-hydroxy intermediate is esterified with 2-chlorophenoxyacetic acid or its derivatives. Key methods include:
Acyl Chloride Coupling
Method :
- Reactants : 7-Hydroxycyclopenta[c]chromen-4-one + 2-chlorophenoxyacetyl chloride.
- Conditions : Base (pyridine, Et₃N) in anhydrous THF or DCM at 0–25°C.
- Mechanism : Nucleophilic acyl substitution.
Procedure :
Carbodiimide-Mediated Esterification
Method :
- Reactants : 7-Hydroxy intermediate + 2-chlorophenoxyacetic acid + DCC/DMAP.
- Conditions : DCM or DMF, 0°C to RT.
Procedure :
- Activate 2-chlorophenoxyacetic acid (1 eq) with DCC (1.1 eq) and DMAP (0.1 eq) in DCM.
- Add 7-hydroxy compound (1 eq) and stir for 24 h.
- Filter and concentrate. Purify by recrystallization.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Coupling | Carbodiimide-Mediated |
|---|---|---|
| Reaction Time | 12 h | 24 h |
| Yield | 75–90% | 65–80% |
| Byproducts | HCl (neutralized by base) | Dicyclohexylurea |
| Scalability | High | Moderate |
| Cost | Low (uses acyl chloride) | High (DCC/DMAP) |
Industrial-Scale Considerations
- Process Optimization :
- Purity Control :
Emerging Methodologies
Enzymatic Esterification
Chemical Reactions Analysis
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways . For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent at 7-Position | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | (2-Chlorophenoxy)acetate | C19H15ClO5* | ~358.78 | Chlorine at ortho position |
| 4-Oxo-...-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate | 4-Bromo-2-isopropyl-5-methylphenoxy | C22H23BrO5 | 447.32 | Bromine, bulky alkyl groups |
| 4-Oxo-...-7-yl (2,5-dichlorophenoxy)acetate | 2,5-Dichlorophenoxy | C19H14Cl2O5 | 393.22 | Two chlorine atoms |
| 4-Oxo-...-6,7-diyl diacetate | Diacetate | C16H14O6 | 302.28 | Higher polarity, dual ester groups |
| Ethyl (6-methyl-4-oxo-...-7-yl)oxyacetate | Ethyl phenylacetate | C23H22O5 | 378.42 | Ethyl ester, phenyl group |
| 4-Oxo-...-7-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate | Benzyloxycarbonyl-chlorophenylalaninate | C29H24ClNO6 | 517.96 | Peptide-like substituent |
Physicochemical Properties
- Electron Effects: The 2-chlorophenoxy group in the target compound enhances electron-withdrawing character compared to alkylated (e.g., 2-isopropyl in ) or non-halogenated analogs (e.g., phenyl in ). This may reduce nucleophilicity at the ester carbonyl.
- Solubility: The diacetate derivative (C16H14O6) likely exhibits higher aqueous solubility due to increased oxygen content, whereas bulky substituents (e.g., 4-bromo-2-isopropyl-5-methylphenoxy in ) enhance lipophilicity.
- Crystallinity: Hydrogen-bonding patterns, as discussed in , suggest that halogen substituents (Cl, Br) may influence crystal packing. For example, the dichloro analog could form denser crystals compared to mono-substituted derivatives.
Biological Activity
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate , with the CAS number 300675-40-5, is a synthetic derivative of chromene that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate is , with a molar mass of approximately 336.34 g/mol. The compound features a chromene core structure which is known for various biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of chromene exhibit significant antimicrobial properties. For instance, compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate have been shown to inhibit the growth of various bacterial strains. In vitro assays demonstrated that at concentrations ranging from 25 to 100 µg/mL, these compounds could reduce bacterial viability by over 50% compared to control groups .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of chromene derivatives. A study conducted on animal models showed that administration of similar compounds resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate may modulate inflammatory pathways effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Chromene derivatives are known to inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and microbial resistance.
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting microbial integrity and function .
Case Studies
Several case studies have explored the efficacy of chromene derivatives:
- Study on Bacterial Inhibition : A recent study assessed the antibacterial properties of various chromene derivatives against Staphylococcus aureus. The results indicated that 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2-chlorophenoxy)acetate exhibited an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL .
- Anti-inflammatory Model : In another study involving a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to untreated controls. This effect was comparable to that observed with standard anti-inflammatory drugs .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H16O5 |
| Molar Mass | 336.34 g/mol |
| CAS Number | 300675-40-5 |
| Antimicrobial MIC | 50 µg/mL against S. aureus |
| Anti-inflammatory Efficacy | Significant reduction in edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
